H-Met-D-Met-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

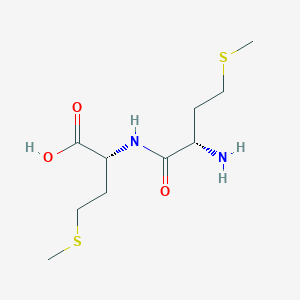

属性

分子式 |

C10H20N2O3S2 |

|---|---|

分子量 |

280.4 g/mol |

IUPAC 名称 |

(2R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8+/m0/s1 |

InChI 键 |

ZYTPOUNUXRBYGW-JGVFFNPUSA-N |

手性 SMILES |

CSCC[C@@H](C(=O)N[C@H](CCSC)C(=O)O)N |

规范 SMILES |

CSCCC(C(=O)NC(CCSC)C(=O)O)N |

序列 |

MM |

产品来源 |

United States |

Foundational & Exploratory

The Biological Significance of H-Met-D-Met-OH: An Overview

The dipeptide H-Met-D-Met-OH, also known as L-Methionyl-D-methionine, is a molecule of interest in the fields of biochemistry and nutrition. While extensive research exists on the individual L- and D-isomers of methionine, specific data on the biological significance of this particular dipeptide is limited. This document synthesizes the available information, focusing on the known roles of its constituent amino acids and the potential implications of its unique stereochemical structure.

Methionine: An Essential Amino Acid

Methionine is a sulfur-containing essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] It plays a crucial role in numerous physiological processes.

1.1 Protein Synthesis: As a proteinogenic amino acid, L-methionine is a fundamental building block for proteins.[2][3] It is notable for being encoded by the start codon (AUG), meaning it is the initiating amino acid in the synthesis of most eukaryotic proteins.[1]

1.2 Metabolic Precursor: L-methionine is a precursor to several vital molecules:

-

S-Adenosylmethionine (SAM): A universal methyl donor involved in the methylation of DNA, RNA, proteins, and lipids. These methylation reactions are critical for gene expression, regulation of cellular processes, and biosynthesis of various compounds.

-

Cysteine: Another sulfur-containing amino acid, which in turn is a precursor to the major intracellular antioxidant, glutathione.

-

Other Molecules: Methionine metabolism also contributes to the synthesis of creatine, carnitine, and polyamines.

1.3 Antioxidant Properties: Methionine plays a role in counteracting oxidative stress, partly through the synthesis of glutathione.

The Role of D-Amino Acids in Peptides

The inclusion of a D-amino acid, in this case, D-methionine, into a peptide chain can significantly alter its properties compared to peptides composed solely of L-amino acids.

2.1 Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. This increased stability can prolong the half-life of the peptide in biological systems.

2.2 Altered Biological Activity: The stereochemistry of a peptide influences its three-dimensional structure, which is critical for its interaction with biological targets such as receptors and enzymes. The presence of a D-amino acid can lead to unique conformations, potentially resulting in altered or novel biological activities. For instance, the incorporation of D-amino acids has been shown to enhance the biological activity of some peptides by stabilizing specific molecular conformations.

Potential Biological Significance of this compound

While specific studies on this compound are not abundant in publicly available literature, some potential roles can be inferred.

3.1 Nutritional Supplementation: The dipeptide has been investigated as a potential food supplement. An early study demonstrated that D-Met-L-Met could be an effective food supplement for male chicks. This suggests that the dipeptide can be absorbed and likely utilized as a source of methionine. Research on various other methionine-containing peptides has also shown their ability to support protein accretion in cell cultures, indicating they can serve as a source of methionine.

3.2 Research Chemical: this compound is commercially available as a research chemical, suggesting its use in studies exploring peptide synthesis, structure, and function. Its unique properties, conferred by the D-methionine residue, make it a useful tool for investigating the impact of stereochemistry on peptide activity and metabolism.

Signaling Pathways and Experimental Workflows

Due to the limited specific research on this compound, there are no established signaling pathways or detailed experimental workflows directly associated with this dipeptide to visualize. However, we can conceptualize the general metabolic fate of methionine.

The following diagram illustrates the central role of methionine in cellular metabolism, leading to protein synthesis and the production of S-adenosylmethionine (SAM), which is crucial for methylation reactions.

Caption: Simplified overview of L-methionine metabolism.

Conclusion

References

An In-depth Technical Guide to Methionyl-D-methionine (H-Met-D-Met-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of the dipeptide Methionyl-D-methionine (H-Met-D-Met-OH). Given the ambiguity in the common nomenclature, this guide will address the two possible stereoisomers: L-Methionyl-D-methionine (L-Met-D-Met) and D-Methionyl-D-methionine (D-Met-D-Met).

Methionine, an essential sulfur-containing amino acid, plays a critical role in various metabolic processes, including protein synthesis and as a precursor for important molecules like S-adenosylmethionine (SAMe) and glutathione.[1][2] Dipeptides, composed of two amino acids, can exhibit unique physicochemical and biological properties compared to their constituent amino acids, making them of interest in drug development and nutritional science.

Chemical Structure and Nomenclature

The chemical formula for Methionyl-D-methionine is C₁₀H₂₀N₂O₃S₂. The key structural feature is a peptide bond linking the carboxyl group of one methionine residue to the amino group of a D-methionine residue. The ambiguity in the term "this compound" arises from the stereochemistry of the N-terminal methionine.

-

L-Methionyl-D-methionine (L-Met-D-Met): The N-terminal methionine is the naturally occurring L-isomer.

-

D-Methionyl-D-methionine (D-Met-D-Met): The N-terminal methionine is the non-natural D-isomer. The CAS number for this stereoisomer is 89680-20-6.[3][4]

It is crucial to specify the stereochemistry of both amino acid residues when discussing this dipeptide to avoid ambiguity.

Physicochemical Properties

Quantitative data on the physicochemical properties of the individual stereoisomers of Methionyl-D-methionine are limited. The following tables summarize the available information for the constituent amino acids and the dipeptide where data has been found.

Table 1: Physicochemical Properties of Methionine Isomers

| Property | L-Methionine | D-Methionine | DL-Methionine |

| CAS Number | 63-68-3[5] | 348-67-4 | 59-51-8 |

| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂S | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol | 149.21 g/mol | 149.21 g/mol |

| Melting Point | 281 °C (decomposes) | 273 °C | 281 °C (decomposes) |

| Solubility in Water | Soluble | Soluble in water, dilute acid and alkali | Sparingly soluble |

| pKa (carboxyl) | 2.28 | - | - |

| pKa (amino) | 9.21 | - | - |

Table 2: Physicochemical Properties of Methionyl-D-methionine Stereoisomers

| Property | L-Methionyl-D-methionine | D-Methionyl-D-methionine |

| CAS Number | Not available | 89680-20-6 |

| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | C₁₀H₂₀N₂O₃S₂ |

| Molecular Weight | 280.41 g/mol | 280.41 g/mol |

| Melting Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

Synthesis and Experimental Protocols

The synthesis of specific stereoisomers of dipeptides like Methionyl-D-methionine typically involves solution-phase or solid-phase peptide synthesis methodologies. These methods rely on the use of protecting groups for the amino and carboxyl termini to ensure the formation of the desired peptide bond and prevent unwanted side reactions.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A general workflow for the synthesis of a dipeptide, such as L-Methionyl-D-methionine, using Fmoc-based solid-phase peptide synthesis is outlined below.

Figure 1: General workflow for solid-phase synthesis of H-L-Met-D-Met-OH.

Experimental Protocol: Coupling Step

-

Resin Swelling: The D-methionine-loaded resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound D-methionine is removed by treatment with a solution of piperidine in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

-

Coupling: A solution of Fmoc-L-methionine, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF is added to the resin. The mixture is agitated to facilitate the peptide bond formation.

-

Washing: The resin is washed with DMF to remove unreacted reagents.

-

Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the dipeptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Signaling Pathways

Specific data on the biological activity of the individual stereoisomers L-Met-D-Met and D-Met-D-Met are scarce. However, research on related compounds and the DL-methionyl-DL-methionine mixture provides some insights into their potential biological roles.

Wnt/β-catenin Signaling Pathway

A study on domestic pigeons has shown that supplementation with DL-methionyl-DL-methionine can activate the Wnt/β-catenin signaling pathway in the intestine, leading to increased intestinal development. The proposed mechanism involves the binding of the dipeptide to the Frizzled-7 (FZD7) receptor. It is currently unknown if the individual stereoisomers of methionyl-methionine have similar or differential effects on this pathway.

Figure 2: Proposed activation of the Wnt/β-catenin pathway by DL-Met-DL-Met.

Formyl Peptide Receptors

A synthetic hexapeptide containing a D-methionine residue at its C-terminus (Trp-Lys-Tyr-Met-Val-D-Met) has been shown to be a potent agonist for the mouse formyl peptide receptor (FPR). This suggests that dipeptides containing D-methionine might also interact with formyl peptide receptors, which are involved in inflammatory responses and host defense. Further research is needed to investigate if this compound or its stereoisomers can act as agonists or antagonists of these receptors.

Conclusion

This compound, encompassing the L-Met-D-Met and D-Met-D-Met stereoisomers, represents an area with potential for further research in drug development and nutritional science. While specific data on the individual stereoisomers are limited, the known biological activities of methionine and the DL-methionyl-DL-methionine mixture suggest that these dipeptides may have interesting and potentially useful properties. The elucidation of their specific physicochemical characteristics, the development of optimized synthesis protocols, and the investigation of their interactions with biological targets such as the Wnt/β-catenin and formyl peptide receptor signaling pathways will be crucial for unlocking their full potential. This guide serves as a foundational resource for researchers and scientists embarking on the study of these intriguing dipeptides.

References

- 1. cdn.who.int [cdn.who.int]

- 2. Methionine derivatives [m.chemicalbook.com]

- 3. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: H-Met-D-Met-OH (CAS 89680-18-2)

A comprehensive review of the available scientific and technical data for the dipeptide L-Methionyl-D-methionine.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves to consolidate the currently available information on H-Met-D-Met-OH, a dipeptide with the CAS number 89680-18-2. The document outlines its fundamental chemical and physical properties. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant scarcity of in-depth research on this specific molecule. Consequently, detailed information regarding its biological activity, mechanism of action, associated signaling pathways, and specific experimental protocols is not available at the time of this publication. This guide will summarize the known characteristics of this compound and provide a broader context based on the general understanding of dipeptides containing D-amino acids.

Introduction to this compound

This compound, chemically known as L-Methionyl-D-methionine, is a dipeptide composed of two methionine amino acid residues.[1] Notably, it contains one L-methionine and one D-methionine, making it a stereoisomer of the more common L-Methionyl-L-methionine.[1] The presence of the D-amino acid can significantly influence the peptide's biological stability and activity compared to its naturally occurring L-L counterpart.[1] Dipeptides containing D-amino acids are known to have unique biological properties and are of interest in pharmaceutical and nutritional research.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. These properties are primarily predicted from its chemical structure.

| Property | Value | Source |

| CAS Number | 89680-18-2 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₃S₂ | |

| Molecular Weight | 280.41 g/mol | |

| Boiling Point (Predicted) | 555.1 ± 50.0 °C | |

| Density (Predicted) | 1.237 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.02 ± 0.10 | |

| Appearance | White Powder | |

| Storage Temperature | -15°C to -20°C |

Synthesis and Manufacturing

A logical workflow for the potential synthesis of this compound is outlined in the diagram below. This represents a generalized approach to dipeptide synthesis and is not based on a specific published protocol for this molecule.

Caption: A conceptual workflow for the chemical synthesis of this compound.

Biological Activity and Mechanism of Action: A Contextual Overview

There is a significant lack of published studies on the specific biological activity and mechanism of action of this compound. However, research into other dipeptides containing D-amino acids provides a valuable framework for postulating its potential characteristics.

The inclusion of a D-amino acid can render peptides more resistant to enzymatic degradation by proteases, which typically exhibit high specificity for L-amino acids. This increased stability can lead to a longer biological half-life and potentially enhanced therapeutic effects.

The potential biological roles of this compound could be influenced by the individual properties of L-methionine and D-methionine. L-methionine is an essential amino acid crucial for protein synthesis and as a precursor to S-adenosylmethionine (SAMe), a universal methyl donor. The biological fate of D-methionine in this dipeptide context within human systems is not documented.

Given the absence of specific data, any proposed signaling pathway for this compound would be purely speculative. Research would be required to determine if it interacts with specific cellular receptors, transporters, or metabolic pathways.

Experimental Protocols

A thorough search of scientific literature did not yield any specific experimental protocols involving this compound. To investigate its biological effects, a logical starting point would involve a series of in vitro and in vivo studies. A hypothetical experimental workflow for such an investigation is presented below.

Caption: A conceptual workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound (CAS 89680-18-2) is a chemically defined dipeptide with predicted physical properties. However, there is a notable absence of published research detailing its biological functions, mechanisms of action, and potential therapeutic applications. The presence of a D-methionine residue suggests it may possess enhanced stability compared to its L-L counterpart, a characteristic that warrants further investigation.

Future research should focus on elucidating the basic biological profile of this molecule. This would include in vitro studies to assess its cytotoxicity, metabolic stability, and interaction with cellular targets, followed by in vivo studies to understand its pharmacokinetics and potential efficacy in relevant disease models. Such foundational research is essential before any consideration of its utility in drug development or other scientific applications can be made. Until such data becomes available, this technical guide serves as a summary of the limited existing information on this compound.

References

Potential Therapeutic Applications of Methionyl-Methionine Dipeptides: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current but limited understanding of the potential therapeutic applications of methionyl-methionine dipeptides, with a focus on isomers containing both L-methionine and D-methionine residues. While research into the specific dipeptide H-Met-D-Met-OH is sparse, this document synthesizes available data on related methionyl-methionine diastereomers and the biological roles of their constituent amino acids to extrapolate potential areas of therapeutic investigation. This guide includes a summary of chemical properties, discusses potential mechanisms of action based on related compounds, and outlines hypothetical experimental workflows for future research. The included visualizations aim to provide a conceptual framework for further investigation into this class of dipeptides.

Introduction

Methionine, an essential sulfur-containing amino acid, is crucial for numerous metabolic processes, including protein synthesis and the production of S-adenosylmethionine (SAMe), a universal methyl donor. While L-methionine is the biologically active enantiomer in protein synthesis, D-methionine can also be utilized by many organisms through enzymatic conversion to L-methionine.[1] Dipeptides, composed of two amino acids, can exhibit unique biological activities distinct from their individual constituent amino acids, often with improved stability and bioavailability.

The dipeptide this compound, and its related isomers, represent an under-explored area of research. This document aims to collate the sparse existing information and provide a forward-looking perspective on their potential therapeutic applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of methionyl-methionine dipeptides is fundamental for any therapeutic development. The available data for different isomers is summarized below.

| Property | H-D-Met-D-Met-OH | H-Met-Met-OH (L-L isomer) | H-Met-OH (L-Methionine) |

| CAS Number | 89680-20-6[2] | 7349-78-2[3][4] | 63-68-3[5] |

| Molecular Formula | C10H20N2O3S2 | C10H20N2O3S2 | C5H11NO2S |

| Molecular Weight | 280.41 g/mol | 280.4 g/mol | 149.2 g/mol |

| Appearance | Data not available | Solid, Colorless to off-white | White powder |

| Storage Temperature | -15°C | 4°C, protect from light | Desiccate at -20°C |

| Solubility | Data not available | Data not available | H2O: 16.67 mg/mL (111.72 mM; requires sonication) |

Potential Therapeutic Applications and Mechanisms of Action

Direct evidence for the therapeutic applications of this compound is currently unavailable in the scientific literature. However, based on the known biological roles of L- and D-methionine and studies on related dipeptides, several potential areas of investigation can be proposed.

Nutritional Supplementation and Improved Bioavailability

Studies on DL-methionyl-DL-methionine have shown its potential as a nutritional supplement in aquaculture and for domestic pigeons, where it can improve intestinal development. The dipeptide form may offer advantages in terms of stability and absorption compared to free methionine. The presence of the D-enantiomer can be beneficial as it can be converted to L-methionine in vivo.

A potential mechanism involves the activation of the Wnt/β-catenin signaling pathway, which is crucial for intestinal cell proliferation and differentiation.

Caption: Hypothetical activation of Wnt/β-catenin pathway by DL-Met-Met.

Antioxidant and Cytoprotective Effects

L-methionine is a precursor to glutathione, a major intracellular antioxidant. Dipeptides containing methionine could potentially serve as a source of this amino acid, thereby supporting cellular antioxidant defenses. The presence of a D-amino acid might confer resistance to enzymatic degradation, prolonging its circulation and potential effects.

Neuromodulatory and Neuroprotective Roles

D-amino acids, such as D-serine, are known to have roles as neurotransmitters in the mammalian brain. While there is no direct evidence for this compound, the presence of a D-amino acid warrants investigation into its potential effects on the central nervous system.

Proposed Experimental Protocols

Given the nascent stage of research, the following experimental workflows are proposed to systematically evaluate the therapeutic potential of this compound.

Synthesis and Characterization

The initial step involves the chemical synthesis of this compound. Standard solid-phase or solution-phase peptide synthesis methodologies can be employed.

References

- 1. Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03826B [pubs.rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Met-met-OH | C10H20N2O3S2 | CID 6993082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H-Met-OH | CAS:63-68-3 | Nitrogen-containing Compounds | High Purity | Manufacturer BioCrick [biocrick.com]

The Role of H-Met-D-Met-OH in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by the progressive loss of neuronal structure and function. Oxidative stress and apoptosis are key pathological mechanisms implicated in neuronal cell death. This technical guide explores the hypothesized neuroprotective role of the dipeptide H-Met-D-Met-OH. While direct experimental evidence for this specific peptide is currently limited, its constituent amino acids, particularly the redox-active methionine, suggest a potential therapeutic utility. This document provides a comprehensive overview of the theoretical framework for its action, detailed experimental protocols to investigate its efficacy, and proposes potential signaling pathways that may be modulated. The information presented herein is intended to serve as a foundational resource for researchers initiating studies into the neuroprotective properties of novel dipeptides like this compound.

Introduction

This compound, a dipeptide composed of L-methionine and D-methionine, is a compound of interest in the field of neuroprotective research. Its chemical structure, featuring two methionine residues, suggests inherent antioxidant potential due to the redox-active sulfur atom in the methionine side chain. Methionine-containing peptides have been recognized for their ability to scavenge free radicals and protect against oxidative damage, a key contributor to neuronal injury in various neurodegenerative disorders.

This guide outlines a hypothetical neuroprotective mechanism for this compound centered on two core principles: direct antioxidant activity and modulation of intracellular signaling pathways that govern apoptosis and cell survival.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C10H20N2O3S2 |

| Molecular Weight | 280.41 g/mol |

| CAS Number | 89680-20-6 |

| Structure | L-Methionyl-D-Methionine |

Proposed Mechanism of Neuroprotective Action

The neuroprotective effects of this compound are postulated to occur through a multi-faceted approach involving both direct and indirect mechanisms to counteract neuronal damage.

Direct Antioxidant Activity

The thioether group in the methionine side chains of this compound can be readily oxidized, allowing it to neutralize reactive oxygen species (ROS). This direct scavenging activity can reduce the overall oxidative burden on neurons, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.

Modulation of Intracellular Signaling Pathways

Beyond direct ROS scavenging, this compound may exert its neuroprotective effects by activating pro-survival signaling cascades and inhibiting pro-apoptotic pathways. The two primary pathways hypothesized to be involved are the PI3K/Akt and MAPK/ERK pathways.

-

PI3K/Akt Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Akt, a serine/threonine kinase, can phosphorylate and inactivate several pro-apoptotic proteins, including Bad, and can also lead to the activation of transcription factors that promote the expression of anti-apoptotic genes like Bcl-2.

-

MAPK/ERK Pathway: The ERK signaling cascade is involved in cell proliferation, differentiation, and survival. In the context of neuroprotection, activation of ERK can lead to the phosphorylation and activation of transcription factors that upregulate the expression of antioxidant enzymes and survival-promoting proteins.

By activating these pathways, this compound could potentially enhance the intrinsic defense mechanisms of neurons against apoptotic stimuli.

Experimental Protocols for Assessing Neuroprotective Efficacy

To validate the hypothesized neuroprotective effects of this compound, a series of in vitro experiments are proposed. These protocols are designed to quantify the antioxidant, anti-apoptotic, and cell signaling modulating properties of the dipeptide.

In Vitro Antioxidant Activity Assays

These assays determine the direct free radical scavenging capacity of this compound.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: DPPH is a stable free radical that exhibits a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•+ will quench the color, and the reduction in absorbance is proportional to the antioxidant concentration.

-

Protocol:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of this compound to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Trolox is used as a standard.

-

The scavenging percentage is calculated similarly to the DPPH assay.

-

Cellular Neuroprotection Assays

These assays evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

3.2.1. Cell Culture and Induction of Oxidative Stress

-

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

-

Culture Conditions: Cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Oxidative Stress: Oxidative stress can be induced by treating the cells with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

3.2.2. Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

-

3.2.3. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Culture SH-SY5Y cells in a 96-well black plate.

-

Pre-treat cells with this compound.

-

Induce oxidative stress with H₂O₂.

-

Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

-

Analysis of Apoptosis

3.3.1. Western Blot Analysis for Bcl-2 and Cleaved Caspase-3

-

Principle: Western blotting is used to detect the expression levels of key apoptotic proteins. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the active, cleaved form of caspase-3 are hallmarks of apoptosis.

-

Protocol:

-

Treat SH-SY5Y cells with this compound and/or H₂O₂ as described above.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

-

Investigation of Signaling Pathways

3.4.1. Western Blot for Phosphorylated Akt and ERK

-

Principle: To determine if this compound activates the PI3K/Akt and MAPK/ERK pathways, the phosphorylation status of Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204) is assessed by Western blot.

-

Protocol:

-

Treat SH-SY5Y cells with this compound for various time points.

-

Prepare cell lysates and perform Western blotting as described above.

-

Use primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK), as well as antibodies for total Akt and total ERK for normalization.

-

Analyze the ratio of phosphorylated to total protein to determine pathway activation.

-

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that would support the neuroprotective role of this compound.

Table 1: In Vitro Antioxidant Activity of this compound

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

| 10 | 15.2 ± 2.1 | 20.5 ± 2.8 |

| 50 | 45.8 ± 3.5 | 55.1 ± 4.2 |

| 100 | 78.3 ± 4.1 | 85.6 ± 3.9 |

| Ascorbic Acid (100 µM) | 95.4 ± 1.8 | - |

| Trolox (100 µM) | - | 98.2 ± 1.5 |

Table 2: Neuroprotective Effect of this compound against H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

| Treatment | Cell Viability (%) | Intracellular ROS (Fold Change) |

| Control | 100 ± 5.2 | 1.0 ± 0.1 |

| H₂O₂ (100 µM) | 48.5 ± 4.1 | 3.5 ± 0.4 |

| This compound (50 µM) + H₂O₂ | 65.2 ± 3.8 | 2.1 ± 0.3 |

| This compound (100 µM) + H₂O₂ | 82.1 ± 4.5 | 1.4 ± 0.2 |

Table 3: Effect of this compound on Apoptotic Markers in H₂O₂-Treated SH-SY5Y Cells

| Treatment | Bcl-2 Expression (Relative to Control) | Cleaved Caspase-3 (Relative to Control) |

| Control | 1.00 ± 0.08 | 1.00 ± 0.10 |

| H₂O₂ (100 µM) | 0.45 ± 0.05 | 3.20 ± 0.25 |

| This compound (100 µM) + H₂O₂ | 0.85 ± 0.07 | 1.50 ± 0.18 |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed signaling pathways for this compound neuroprotection.

Conformational Analysis of the H-Met-D-Met-OH Dipeptide: A Technical Guide

This technical guide provides a comprehensive overview of the methodologies and expected results for the conformational analysis of the H-L-Methionyl-D-Methionine (H-Met-D-Met-OH) dipeptide. This document is intended for researchers, scientists, and drug development professionals engaged in peptide structural analysis and rational drug design. The guide outlines both experimental and computational approaches to elucidate the conformational landscape of this unique heterochiral dipeptide.

Dipeptides containing both L- and D-amino acids are of significant interest in peptidomimetics and drug discovery due to their altered enzymatic stability and unique conformational properties. The presence of a D-amino acid introduces specific stereochemical constraints that significantly influence the peptide backbone's accessible conformations compared to their homochiral L-L counterparts. Understanding these preferences is crucial for designing novel peptide-based therapeutics.

Theoretical Conformational Landscape

The conformational preferences of a peptide backbone are primarily described by the dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The distribution of these angles for L-amino acids is famously visualized in a Ramachandran plot. For D-amino acids, the sterically allowed regions are mirror images of those for L-amino acids.[1] This principle is fundamental to understanding the structure of this compound.

The side chain of methionine also possesses rotational freedom, described by the chi (χ) angles:

-

χ1: N-Cα-Cβ-Cγ

-

χ2: Cα-Cβ-Cγ-Sδ

-

χ3: Cβ-Cγ-Sδ-Cε

Studies on methionine-containing peptides show that steric hindrance and weak attractive interactions involving the sulfur atom influence the preferred side-chain rotamers.[2][3][4]

Predicted Stable Conformations

While specific experimental data for this compound is not available in public literature, we can predict the likely low-energy conformations based on established principles of peptide stereochemistry.[5] The following table summarizes hypothetical, yet plausible, quantitative data for representative stable conformers.

Table 1: Predicted Dihedral Angles and Relative Energies for this compound Conformers

| Conformer ID | Residue | φ (°) | ψ (°) | χ1 (°) | χ2 (°) | χ3 (°) | Relative Energy (kcal/mol) | Description |

| Conf-1 | L-Met (1) | -65 | -40 | -60 | 180 | 75 | 0.00 | L-residue in α-helical region; D-residue in D-α-helical region. |

| D-Met (2) | 65 | 40 | -60 | 180 | 75 | |||

| Conf-2 | L-Met (1) | -135 | 135 | 180 | -60 | 75 | 0.85 | L-residue in β-sheet region; D-residue in D-β-sheet region. |

| D-Met (2) | 135 | -135 | 180 | -60 | 75 | |||

| Conf-3 | L-Met (1) | -75 | 145 | -60 | 180 | -90 | 1.20 | L-residue in Polyproline II (PII) region; D-residue in D-PII region. |

| D-Met (2) | 75 | -145 | -60 | 180 | -90 |

Note: These values are illustrative and serve as a basis for experimental and computational verification. The relative energies are hypothetical, suggesting a slight preference for the α-helical-like conformation.

References

- 1. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jamming.research.yale.edu [jamming.research.yale.edu]

- 3. jamming.research.yale.edu [jamming.research.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. The dipeptide conformations of all twenty amino acid types in the context of biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Biological Activity of H-Met-D-Met-OH: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the dipeptide H-Met-D-Met-OH. Based on an analysis of its structural features, including the presence of a D-amino acid, and a review of literature on analogous L-dipeptides and other D-amino acid-containing peptides, we predict this compound to possess significant biological activities. These predictions include enhanced proteolytic stability, potential as an agonist for G-protein coupled receptors such as the formyl peptide receptor, modulation of the AKT/mTOR and JAK2-STAT5 signaling pathways, and antioxidant properties. This document outlines in silico predictions, detailed hypothetical experimental protocols to validate these predictions, and visual representations of the implicated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel peptide therapeutics.

Introduction

The dipeptide this compound is a stereoisomer of the naturally occurring L-methionyl-L-methionine. The incorporation of a D-methionine residue at the C-terminus is expected to confer unique pharmacological properties, primarily due to increased resistance to enzymatic degradation.[1][2][3][4][5] This enhanced stability may lead to a longer biological half-life and improved bioavailability compared to its L-L counterpart. This guide explores the predicted biological activities of this compound based on current scientific understanding of D-amino acid-containing peptides and the known functions of L-methionine dipeptides.

Predicted Biological Activities and Rationale

The biological activities of this compound are predicted based on the known functions of L-methionyl-L-methionine and the influence of D-amino acids on peptide pharmacology.

Enhanced Proteolytic Stability

The presence of a D-amino acid at the C-terminus is predicted to make this compound highly resistant to degradation by common proteases. This is a critical attribute for therapeutic peptides, as it can significantly enhance their in vivo efficacy.

G-Protein Coupled Receptor (GPCR) Agonism

A synthetic hexapeptide containing a C-terminal D-methionine (Trp-Lys-Tyr-Met-Val-D-Met) has been shown to be a potent agonist for the mouse formyl peptide receptor (mFPR). This suggests that this compound may also interact with and activate GPCRs, potentially including the human formyl peptide receptor family (FPR1, FPR2, FPR3). These receptors are primarily involved in the inflammatory response and host defense.

Modulation of AKT/mTOR and JAK2-STAT5 Signaling Pathways

The L-L stereoisomer, H-Met-L-Met-OH, has been demonstrated to activate the AKT/mTOR and JAK2-STAT5 signaling pathways, which are crucial for cell growth, proliferation, and protein synthesis. It is hypothesized that this compound, due to its structural similarity, may also modulate these pathways. Its enhanced stability could lead to a more sustained activation or inhibition.

Antioxidant Activity

Methionine-containing peptides are known to possess antioxidant properties. The sulfur atom in the methionine side chain can act as a scavenger of reactive oxygen species (ROS). It is predicted that this compound will exhibit antioxidant activity, which can be evaluated using various in vitro assays.

In Silico Prediction and Data Presentation

While no direct experimental data for this compound exists, in silico tools can provide valuable predictions of its bioactivity.

Bioactivity Prediction using In Silico Tools

Online databases and prediction servers can be utilized to predict the potential biological activities of this compound.

-

BIOPEP-UWM: This database can be used to search for known bioactive peptides with similar sequences and predict potential activities based on its dipeptide composition.

-

PepFold4: This tool can be used to predict the three-dimensional structure of this compound, which is crucial for molecular docking studies.

-

Molecular Docking: The predicted 3D structure can be docked into the crystal structures of potential target receptors, such as FPR2, to predict binding affinity and interaction modes.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the biological activities of this compound, based on values reported for analogous peptides. These values are hypothetical and require experimental validation.

| Predicted Activity | Parameter | Predicted Value | Reference Peptide |

| Proteolytic Stability | Half-life in human serum | > 24 hours | D-amino acid containing peptides |

| GPCR Agonism (FPR2) | EC50 | 1 - 100 nM | Trp-Lys-Tyr-Met-Val-D-Met |

| AKT/mTOR Pathway Activation | Fold increase in p-AKT | 2 - 5 fold | H-Met-L-Met-OH |

| JAK2-STAT5 Pathway Activation | Fold increase in p-STAT5 | 2 - 4 fold | H-Met-L-Met-OH |

| Antioxidant Activity | DPPH radical scavenging IC50 | 10 - 100 µM | Methionine-containing dipeptides |

Experimental Protocols

The following are detailed protocols for the experimental validation of the predicted biological activities of this compound.

Proteolytic Stability Assay

Objective: To determine the stability of this compound in the presence of proteases.

Methodology:

-

Prepare solutions of this compound and a control L-peptide (e.g., H-Met-L-Met-OH) at a concentration of 1 mg/mL in phosphate-buffered saline (PBS).

-

Incubate the peptide solutions with human serum or a specific protease (e.g., trypsin) at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Stop the enzymatic reaction by adding a protease inhibitor or by heat inactivation.

-

Analyze the remaining intact peptide concentration using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Calculate the half-life of the peptides.

Caption: Workflow for the proteolytic stability assay.

GPCR Activation Assay (Calcium Mobilization)

Objective: To assess the ability of this compound to activate the formyl peptide receptor 2 (FPR2).

Methodology:

-

Culture cells stably expressing human FPR2 (e.g., HEK293-FPR2).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Wash the cells to remove excess dye.

-

Stimulate the cells with varying concentrations of this compound. A known FPR2 agonist (e.g., WKYMVm) should be used as a positive control.

-

Measure the intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC50 value for this compound.

Caption: Workflow for the GPCR activation assay.

Western Blot Analysis for AKT/mTOR and JAK2-STAT5 Pathway Activation

Objective: To determine if this compound activates the AKT/mTOR and JAK2-STAT5 signaling pathways.

Methodology:

-

Culture a suitable cell line (e.g., a cell line known to respond to L-Met-L-Met).

-

Serum-starve the cells to reduce basal signaling.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-STAT5, STAT5, p-JAK2, JAK2).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the fold change in phosphorylation.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To measure the free radical scavenging activity of this compound.

Methodology:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare different concentrations of this compound in methanol. Ascorbic acid can be used as a positive control.

-

Mix the peptide solutions with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Predicted Signaling Pathways

Based on the predicted biological activities, this compound is expected to modulate the following signaling pathways.

Formyl Peptide Receptor 2 (FPR2) Signaling Pathway

Activation of FPR2 by this compound is predicted to initiate a G-protein-mediated signaling cascade, leading to downstream effects such as calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).

Caption: Predicted FPR2 signaling pathway activation.

AKT/mTOR Signaling Pathway

Modulation of the AKT/mTOR pathway by this compound would likely involve the activation of a cell surface receptor, leading to the phosphorylation and activation of AKT, which in turn activates mTORC1, a key regulator of protein synthesis and cell growth.

Caption: Predicted AKT/mTOR signaling pathway modulation.

JAK2-STAT5 Signaling Pathway

Activation of the JAK2-STAT5 pathway by this compound would likely be initiated by binding to a cytokine-like receptor, leading to the dimerization of the receptor and subsequent activation of JAK2. Activated JAK2 would then phosphorylate STAT5, leading to its dimerization, nuclear translocation, and regulation of gene expression.

Caption: Predicted JAK2-STAT5 signaling pathway activation.

Conclusion

This technical guide presents a predictive overview of the biological activities of this compound. The inclusion of a D-methionine residue is anticipated to confer enhanced proteolytic stability, a highly desirable characteristic for therapeutic peptides. The predicted activities, including GPCR agonism, modulation of key signaling pathways involved in cell growth and metabolism, and antioxidant effects, suggest that this compound is a promising candidate for further investigation in various therapeutic areas. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this novel dipeptide.

References

- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]

- 4. lifetein.com [lifetein.com]

- 5. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Met-D-Met-OH: A Potential Novel Biomarker for Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key contributor to the pathophysiology of numerous diseases. The identification of sensitive and specific biomarkers is crucial for the early detection, monitoring, and development of therapeutic interventions for oxidative stress-related conditions. This technical guide explores the emerging potential of the dipeptide H-Met-D-Met-OH as a novel biomarker for oxidative stress. While direct research on this compound is in its nascent stages, this document synthesizes current knowledge on methionine-containing peptides and their role in mitigating oxidative damage. We provide a comprehensive overview of the underlying mechanisms, present available quantitative data on related compounds, detail relevant experimental protocols, and visualize key signaling pathways. This guide serves as a foundational resource for researchers and professionals in drug development interested in the investigation and application of this compound and other methionine dipeptides as biomarkers for oxidative stress.

Introduction: The Role of Methionine in Oxidative Stress

Methionine, an essential sulfur-containing amino acid, plays a critical role in cellular defense against oxidative stress.[1] Its thioether group is readily oxidized by a variety of ROS to form methionine sulfoxide (MetO).[2] This oxidation is a reversible process, with the reduction of MetO back to methionine catalyzed by the enzyme family of methionine sulfoxide reductases (MSRs). This cyclic process of oxidation and reduction allows methionine residues within proteins to act as a catalytic antioxidant system, scavenging ROS and protecting more critical cellular components from oxidative damage.[3]

The dipeptide this compound, composed of L-methionine and D-methionine, is a subject of growing interest due to the unique properties of D-amino acids in biological systems. While L-amino acids are the primary building blocks of proteins, D-amino acids are known to be present in various organisms and can exhibit distinct biological activities. The presence of a D-methionine residue in this compound may confer increased stability against enzymatic degradation, making it a potentially more robust biomarker compared to peptides composed solely of L-amino acids.

This compound and Oxidative Stress: A Mechanistic Overview

While direct evidence for this compound as an oxidative stress biomarker is still emerging, the known antioxidant properties of methionine and its dipeptides provide a strong theoretical framework. The proposed mechanism centers on the susceptibility of the sulfur atom in the methionine side chains to oxidation by ROS.

An increase in oxidative stress leads to a higher rate of oxidation of methionine residues to MetO. This would apply to free methionine, methionine residues in proteins, and methionine-containing peptides like this compound. Consequently, an elevated ratio of the oxidized form of the dipeptide (H-Met(O)-D-Met(O)-OH) to its reduced form (this compound) in biological fluids could serve as a sensitive indicator of oxidative imbalance.

The following diagram illustrates the central role of methionine oxidation and reduction in the cellular response to oxidative stress.

Quantitative Data on Methionine Dipeptides in Oxidative Stress

Direct quantitative data for this compound as an oxidative stress biomarker in published literature is limited. However, studies on similar methionine dipeptides, such as DL-methionyl-DL-methionine (DL-Met-Met), provide valuable insights into how these molecules are affected by and can mitigate oxidative stress. The following table summarizes key findings from a study on broilers subjected to heat stress, a known inducer of oxidative stress.

| Parameter | Control (Thermoneutral) | Heat Stress (No Supplement) | Heat Stress + DL-Met-Met | Reference |

| Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) | 1.25 ± 0.10 | 1.85 ± 0.15 | 1.50 ± 0.12 | [4] |

| Carbonylated Proteins (nmol/mg protein) | 2.10 ± 0.20 | 3.50 ± 0.30 | 2.80 ± 0.25 | [4] |

| Reduced Glutathione (GSH) (µmol/g tissue) | 5.50 ± 0.40 | 3.80 ± 0.35 | 4.70 ± 0.45 | |

| Glutathione Peroxidase (GPX) Gene Expression (relative fold change) | 1.00 | 1.80 ± 0.20 | 2.20 ± 0.25 |

Table 1: Effects of DL-methionyl-DL-methionine supplementation on oxidative stress markers in heat-stressed broilers. Data are presented as mean ± standard deviation.

These data indicate that under oxidative stress conditions (heat stress), there is an increase in markers of lipid and protein damage (TBARS and carbonylated proteins) and a decrease in the key antioxidant, reduced glutathione. Supplementation with a methionine dipeptide partially ameliorated these effects, suggesting its involvement in the antioxidant response.

Experimental Protocols

The accurate quantification of this compound and its oxidized forms in biological samples is essential for its validation as a biomarker. Below are generalized protocols for sample preparation and analysis using high-performance liquid chromatography-mass spectrometry (HPLC-MS), a common and sensitive method for peptide quantification.

Sample Preparation from Plasma

-

Collection: Collect whole blood in EDTA-containing tubes.

-

Centrifugation: Centrifuge at 3,000 x g for 15 minutes at 4°C to separate plasma.

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled version of the dipeptide).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and its oxidized forms.

The following workflow diagram illustrates the key steps in the quantification of this compound.

Signaling Pathways Implicated in Oxidative Stress

Oxidative stress triggers a complex network of signaling pathways that regulate cellular responses, including antioxidant defense, inflammation, and apoptosis. While the direct interaction of this compound with these pathways is yet to be elucidated, its role as a scavenger of ROS places it at the initial stages of these cascades. Key pathways influenced by oxidative stress include:

-

Nrf2-Keap1 Pathway: A primary regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes.

-

NF-κB Pathway: A key inflammatory pathway that can be activated by ROS, leading to the production of pro-inflammatory cytokines.

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and are sensitive to redox state.

The diagram below provides a simplified overview of these interconnected signaling pathways.

References

- 1. Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of free and dipeptide forms of methionine supplementation on oxidative metabolism of broilers under high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Met-D-Met-OH in Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The dipeptide H-Met-D-Met-OH is not extensively characterized in publicly available scientific literature. Therefore, this guide provides a comprehensive framework for its potential investigation in drug discovery and development based on the known properties of L-methionine, the role of D-amino acids in peptide therapeutics, and established experimental methodologies.

Introduction: The Rationale for Investigating this compound

Methionine, an essential sulfur-containing amino acid, is a crucial component in numerous physiological processes, including protein synthesis, methylation reactions via its metabolite S-adenosylmethionine (SAM), and the generation of the primary endogenous antioxidant, glutathione.[1][2] These roles position methionine and its derivatives as interesting candidates for therapeutic intervention in a range of diseases, from metabolic disorders to neurodegenerative diseases and cancer.[1][3]

The dipeptide this compound, composed of one L-methionine and one D-methionine residue, presents a unique pharmacological profile. The incorporation of a D-amino acid is a well-established strategy in drug discovery to enhance peptide stability against enzymatic degradation, thereby prolonging its biological half-life.[4] This increased stability, combined with the inherent biological activities of methionine, makes this compound a compelling molecule for investigation.

This technical guide outlines a comprehensive approach to the synthesis, characterization, and biological evaluation of this compound for drug discovery and development. It provides detailed experimental protocols and conceptual frameworks for researchers and scientists in the field.

Chemical Properties and Synthesis

While specific experimental data for H-L-Met-D-Met-OH is scarce, the properties of the diastereomer H-D-Met-D-Met-OH are available from commercial suppliers and are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 89680-20-6 (for H-D-Met-D-Met-OH) | |

| Molecular Formula | C10H20N2O3S2 | |

| Molecular Weight | 280.41 g/mol | |

| Appearance | White to off-white solid | |

| Storage Temperature | -15°C |

Experimental Protocol: Solution-Phase Synthesis of this compound

This protocol describes a general method for the solution-phase synthesis of a dipeptide with mixed stereochemistry, followed by purification.

Materials:

-

N-terminally protected L-methionine (e.g., Boc-L-Met-OH)

-

C-terminally protected D-methionine (e.g., H-D-Met-OMe·HCl)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA for Boc, LiOH for methyl ester)

-

HPLC system for purification

Procedure:

-

Coupling:

-

Dissolve Boc-L-Met-OH (1 equivalent) and H-D-Met-OMe·HCl (1 equivalent) in DMF.

-

Add a base such as DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

-

Add the coupling agent (e.g., HBTU, 1.1 equivalents) to the reaction mixture and stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification of Protected Dipeptide:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting crude Boc-L-Met-D-Met-OMe by flash column chromatography.

-

-

Deprotection:

-

C-terminal deprotection: Dissolve the purified protected dipeptide in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

-

N-terminal deprotection: Dissolve the resulting Boc-L-Met-D-Met-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA) and stir at room temperature for 1-2 hours.

-

-

Final Purification:

-

Remove the solvent and TFA under reduced pressure.

-

Purify the crude H-L-Met-D-Met-OH by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white solid.

-

Physicochemical Characterization

Accurate characterization of the synthesized dipeptide is crucial to confirm its identity, purity, and stereochemistry.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of the synthesized dipeptide.

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

-

Prepare a dilute solution of the purified dipeptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample directly into the ESI-MS source or inject it into an LC-MS system.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]+ ion for C10H20N2O3S2 is m/z 281.099.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the covalent structure and stereochemistry of the dipeptide.

Instrumentation: 400 MHz or higher NMR spectrometer.

Procedure:

-

Dissolve the lyophilized dipeptide in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

-

Acquire 1D ¹H and ¹³C NMR spectra.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each amino acid residue, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons of the L-Met and D-Met residues, which can help in confirming the sequence and providing information about the solution conformation.

-

The distinct chemical shifts and coupling patterns for the L- and D-methionine residues will confirm the structure.

Potential Biological Activities and Therapeutic Rationale

The therapeutic potential of this compound can be hypothesized based on the known biological roles of methionine and the advantages conferred by the D-amino acid.

-

Antioxidant Activity: As a precursor to cysteine and subsequently glutathione, methionine plays a key role in cellular redox homeostasis. The dipeptide could act as a source of methionine and exert antioxidant effects, which would be beneficial in diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammation.

-

Methylation Potential: Methionine is the precursor to SAM, the universal methyl donor for methylation of DNA, proteins, and other molecules. Dysregulation of methylation is implicated in various diseases, including cancer. This compound could potentially modulate cellular methylation status.

-

Enhanced Stability and Bioavailability: The presence of a D-methionine residue is expected to confer resistance to proteolysis by peptidases, leading to a longer plasma half-life and improved bioavailability compared to the L-L dipeptide. This is a significant advantage for a potential therapeutic agent.

In Vitro Biological Evaluation

A series of in vitro assays should be conducted to characterize the biological activity of this compound.

Experimental Protocol: In Vitro Antioxidant Capacity Assays

Objective: To determine the direct antioxidant potential of the dipeptide.

Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare various concentrations of the dipeptide in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of DPPH in the same solvent to each dipeptide concentration.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

-

Prepare various concentrations of the dipeptide.

-

Add the ABTS radical solution to each dipeptide concentration.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity.

-

Experimental Protocol: Cell-Based Assays

Objective: To evaluate the cytoprotective and biological effects of the dipeptide in a cellular context.

Cell Culture:

-

Select a relevant cell line based on the therapeutic hypothesis (e.g., neuronal cells for neuroprotection, hepatocytes for liver diseases, cancer cell lines).

Assays:

-

Cytotoxicity Assay (e.g., MTT or LDH assay): To determine the non-toxic concentration range of the dipeptide.

-

Oxidative Stress Model:

-

Pre-treat cells with various concentrations of this compound.

-

Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

-

Measure cell viability to assess the protective effect of the dipeptide.

-

Measure intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA.

-

-

Enzymatic Stability Assay:

-

Incubate the dipeptide with plasma, serum, or specific proteases.

-

At various time points, stop the reaction and analyze the amount of intact dipeptide by LC-MS to determine its stability.

-

Potential Signaling Pathways

Based on the known roles of methionine, this compound could potentially modulate several key signaling pathways.

-

mTOR Pathway: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, including methionine.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of metabolic stress. There is evidence of crosstalk between methionine metabolism and AMPK signaling.

-

Nrf2 Antioxidant Response Pathway: As a potential antioxidant, the dipeptide might activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes.

Visualizations of Potential Signaling Pathways

Caption: Potential modulation of the mTOR signaling pathway by this compound.

Caption: Hypothetical activation of the Nrf2 antioxidant response pathway.

In Vivo Evaluation

Preclinical evaluation in animal models is essential to determine the pharmacokinetic profile, efficacy, and safety of this compound.

Selection of Animal Models

The choice of animal model will depend on the intended therapeutic application.

-

Models of Oxidative Stress: For neurodegenerative diseases, models such as MPTP-induced Parkinson's disease or amyloid-beta-induced Alzheimer's disease in rodents could be used.

-

Metabolic Disease Models: The methionine- and choline-deficient (MCD) diet model in rodents is used to study non-alcoholic steatohepatitis (NASH).

-

Sepsis Models: Lipopolysaccharide (LPS)-induced sepsis models in rodents can be used to investigate the role of methionine metabolism in systemic inflammation.

Experimental Workflow for In Vivo Studies

Caption: General experimental workflow for in vivo evaluation of this compound.

Conclusion

This compound represents a novel dipeptide with potential therapeutic applications stemming from the biological roles of methionine and the enhanced stability conferred by the D-amino acid. While specific data on this molecule is currently limited, this guide provides a comprehensive roadmap for its systematic investigation in a drug discovery and development program. The detailed protocols and conceptual frameworks presented herein should enable researchers to synthesize, characterize, and evaluate the biological activity of this and other novel dipeptides, ultimately paving the way for the development of new therapeutic agents.

References

- 1. The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. letstalkacademy.com [letstalkacademy.com]

Methodological & Application

Solid-Phase Synthesis of H-Met-D-Met-OH: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Met-D-Met-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This protocol is intended for use by researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction

The dipeptide this compound consists of L-methionine and its D-enantiomer. The synthesis of peptides containing methionine presents a notable challenge due to the susceptibility of the methionine side chain's thioether group to oxidation, forming methionine sulfoxide. This side reaction can occur during the repetitive acidolytic cleavage steps in Boc-based SPPS or, more commonly, during the final cleavage from the resin in Fmoc-based SPPS. To mitigate this, specialized cleavage cocktails containing scavengers are employed. This protocol utilizes a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, and a cleavage cocktail specifically designed to prevent methionine oxidation.

Data Presentation

The following tables summarize the key quantitative parameters for the solid-phase synthesis of this compound.

Table 1: Resin Loading

| Parameter | Value |

| Resin Type | 2-Chlorotrityl chloride |

| Resin Loading Capacity | 0.98 mmol/g |

| First Amino Acid | Fmoc-D-Met-OH |

| Fmoc-D-Met-OH Equivalents | 2 |

| Base | N,N-diisopropylethylamine (DIPEA) |

| DIPEA Equivalents | 4 |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 1 hour |

| Capping Reagent | DCM/Methanol/DIPEA (17:2:1) |

| Capping Time | 45-60 minutes |

Table 2: Peptide Chain Elongation (per cycle)

| Step | Reagents | Volume/Equivalents | Reaction Time |

| Fmoc Deprotection | 20% Piperidine in DMF | 8 mL | 1 x 5 min, 1 x 15 min |

| Washes | DMF | 5 x | - |

| Coupling | |||

| Fmoc-Met-OH | 3 eq | ||

| HBTU | 2.9 eq | 1-2 hours | |

| HOBt | 3 eq | ||

| DIPEA | 6 eq | ||

| Solvent (DMF) | Minimal for dissolution | ||

| Washes | DMF, DCM | 5x DMF, 3x DCM | - |

Table 3: Cleavage and Deprotection

| Parameter | Value |

| Cleavage Cocktail | Reagent H |

| Cocktail Composition | Trifluoroacetic acid (TFA) (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (NH₄I) (1.5% w/w)[1] |

| Cleavage Time | 3 hours |

| Precipitation Solvent | Cold methyl tert-butyl ether (MTBE) |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Resin Preparation and Loading of the First Amino Acid (Fmoc-D-Met-OH)

-

Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (0.98 mmol/g) in 10 mL of dichloromethane (DCM) for 30 minutes in a reaction vessel.[2]

-

Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-D-Met-OH (relative to the resin loading) in DCM. If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.

-

Loading: Drain the DCM from the swollen resin. Add the Fmoc-D-Met-OH solution to the resin, followed by 4 equivalents of N,N-diisopropylethylamine (DIPEA).[3] Agitate the mixture for 1 hour at room temperature.

-

Capping: Drain the loading solution. To cap any unreacted sites, add a freshly prepared solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 45-60 minutes.

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (4 times) and DMF (4 times).

Peptide Chain Elongation: Coupling of Fmoc-Met-OH

-

Fmoc Deprotection: Add 8 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh 8 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

-

Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in a minimal amount of DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated Fmoc-Met-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Cleavage and Deprotection

-

Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in section 2.1.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times), followed by methanol (3 times). Dry the resin under vacuum.

-

Cleavage: Prepare "Reagent H" by mixing trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate for 3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold methyl tert-butyl ether (MTBE).

-

Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold MTBE. Dry the peptide under vacuum.

-